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Compound Name: (S)-(+)-2-(Anilinomethyl)pyrrolidine

Cat. No.: B1277170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-(+)-2-(Anilinomethyl)pyrrolidine is a chiral diamine ligand derived from the readily

available and inexpensive natural amino acid (S)-proline. This ligand has demonstrated

significant efficacy as a catalyst in the enantioselective borane reduction of prochiral ketones, a

cornerstone transformation in asymmetric synthesis for the production of chiral secondary

alcohols. Chiral alcohols are critical building blocks in the pharmaceutical industry, forming the

core of many active pharmaceutical ingredients. The application of (S)-(+)-2-
(Anilinomethyl)pyrrolidine in this context offers a robust and efficient method for establishing

key stereocenters with a high degree of enantiocontrol.

This methodology is a variant of the well-established Corey-Bakshi-Shibata (CBS) reduction,

which utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective transfer of a

hydride from a borane source to a ketone. In this system, the oxazaborolidine catalyst is

formed in situ from the reaction of (S)-(+)-2-(Anilinomethyl)pyrrolidine and the borane

reagent. The predictable stereochemical outcome and high enantioselectivities achievable

make this an attractive method for both academic research and industrial drug development.
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The enantioselective borane reduction of ketones catalyzed by (S)-(+)-2-
(Anilinomethyl)pyrrolidine proceeds through the formation of a chiral oxazaborolidine

intermediate. The generally accepted mechanism for this class of reactions involves the

following key steps:

Catalyst Formation: The chiral diamine, (S)-(+)-2-(Anilinomethyl)pyrrolidine, reacts with

the borane source (e.g., BH₃·THF) to form a chiral oxazaborolidine catalyst.

Catalyst-Borane Complexation: The newly formed oxazaborolidine, a Lewis acid at the boron

center, coordinates with another molecule of the borane reagent at the Lewis basic nitrogen

atom of the pyrrolidine ring. This coordination enhances the Lewis acidity of the endocyclic

boron atom and activates the borane as a hydride donor.

Ketone Coordination: The prochiral ketone coordinates to the Lewis acidic boron of the

oxazaborolidine-borane complex. The steric environment of the chiral catalyst directs the

ketone to bind in a specific orientation, exposing one of its enantiotopic faces to the activated

hydride.

Enantioselective Hydride Transfer: An intramolecular transfer of a hydride ion from the

coordinated borane to the carbonyl carbon of the ketone occurs through a highly organized,

six-membered ring transition state. This hydride transfer is highly stereoselective, leading to

the formation of a chiral alkoxyborane intermediate.

Catalyst Regeneration and Product Formation: The alkoxyborane intermediate dissociates

from the catalyst, which can then re-enter the catalytic cycle. Subsequent workup with a

protic solvent hydrolyzes the alkoxyborane to yield the desired chiral secondary alcohol.

Data Presentation
The catalytic efficacy of (S)-(+)-2-(Anilinomethyl)pyrrolidine in the enantioselective borane

reduction of various prochiral ketones has been demonstrated to provide moderate to high

enantiomeric excesses (ee).[1] The following table summarizes the performance of this

catalytic system with a range of substrates.
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Entry
Ketone
Substrate

Product Yield (%) ee (%)

1 Acetophenone
(S)-1-

Phenylethanol
93 92

2 Propiophenone
(S)-1-Phenyl-1-

propanol
90 85

3 1-Indanone (S)-1-Indanol 95 96

4 1-Tetralone

(S)-1,2,3,4-

Tetrahydro-1-

naphthol

92 91

5

2-

Chloroacetophen

one

(S)-2-Chloro-1-

phenylethanol
88 89

6

3-

Chloroacetophen

one

(S)-1-(3-

Chlorophenyl)eth

anol

91 90

7

4-

Chloroacetophen

one

(S)-1-(4-

Chlorophenyl)eth

anol

94 93

8

4-

Methoxyacetoph

enone

(S)-1-(4-

Methoxyphenyl)e

thanol

89 88

Data compiled from representative literature.[1] Reaction conditions may vary. Please refer to

the detailed protocols.

Experimental Protocols
A. Synthesis of (S)-(+)-2-(Anilinomethyl)pyrrolidine
The chiral ligand can be prepared from (S)-proline in a multi-step synthesis. A representative

synthetic route is outlined below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://academic.oup.com/bcsj/article-abstract/81/2/274/7341276
https://www.benchchem.com/product/b1277170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Workflow for the Synthesis of (S)-(+)-2-(Anilinomethyl)pyrrolidine

Synthesis of (S)-(+)-2-(Anilinomethyl)pyrrolidine

(S)-Proline

N-Cbz-(S)-Proline

 Cbz-Cl, Base 

N-Cbz-(S)-Prolinanilide

 Aniline, DCC 

(S)-2-(Anilinomethyl)pyrrolidine

 Reduction (e.g., LiAlH4) 

Click to download full resolution via product page

Caption: Synthetic pathway from (S)-proline.

Protocol: A detailed four-step procedure starting from commercially available (S)-proline can be

utilized for the synthesis of enantiomerically pure (S)-2-(anilinomethyl)pyrrolidine.[2]

B. General Protocol for the Enantioselective Borane
Reduction of a Prochiral Ketone
This protocol describes a general procedure for the asymmetric reduction of a ketone, such as

acetophenone, using the in situ generated catalyst from (S)-(+)-2-(Anilinomethyl)pyrrolidine
and borane.

Experimental Workflow for Enantioselective Ketone Reduction
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Asymmetric Reduction Protocol

Start

Dissolve (S)-(+)-2-(Anilinomethyl)pyrrolidine
in anhydrous THF under inert atmosphere

Add BH3·THF solution dropwise at 0 °C

Stir for 30 min at 0 °C
(Catalyst Formation)

Add ketone substrate in THF dropwise

Stir at room temperature
(Monitor by TLC)

Quench with Methanol

Aqueous Workup
(e.g., 1M HCl, sat. NaHCO3, brine)

Extract with Ethyl Acetate

Dry over Na2SO4 and Concentrate

Purify by column chromatography

Chiral Alcohol Product
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Chiral Oxazaborolidine
(from (S)-AMP + BH3)

Catalyst-BH3 Complex

+ BH3·THF

Ketone Coordinated Complex

+ Ketone

Six-Membered
Transition State

Hydride Transfer

Alkoxyborane-Catalyst Complex

Release & Regeneration

Chiral Alcohol

+ H2O (Workup)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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anilinomethyl-pyrrolidine-in-enantioselective-borane-reduction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://academic.oup.com/bcsj/article-abstract/81/2/274/7341276
https://www.researchgate.net/publication/301794223_S-2-Anilinomethylpyrrolidine
https://www.benchchem.com/product/b1277170#s-2-anilinomethyl-pyrrolidine-in-enantioselective-borane-reduction
https://www.benchchem.com/product/b1277170#s-2-anilinomethyl-pyrrolidine-in-enantioselective-borane-reduction
https://www.benchchem.com/product/b1277170#s-2-anilinomethyl-pyrrolidine-in-enantioselective-borane-reduction
https://www.benchchem.com/product/b1277170#s-2-anilinomethyl-pyrrolidine-in-enantioselective-borane-reduction
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1277170?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

